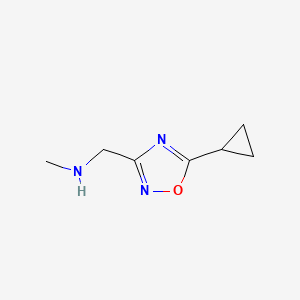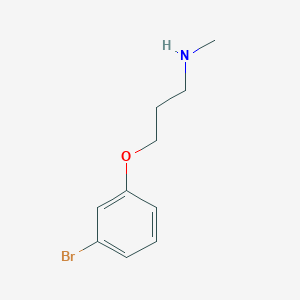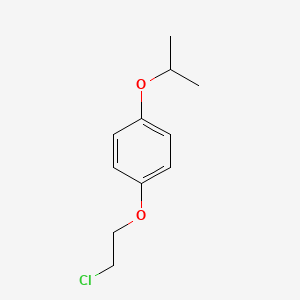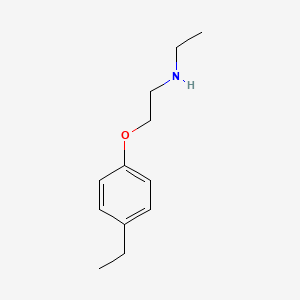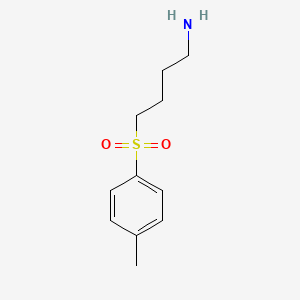
4-(Toluene-4-sulfonyl)butylamine
Vue d'ensemble
Description
4-(Toluene-4-sulfonyl)butylamine is a chemical compound used for pharmaceutical testing . It is also available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of sulfonyl compounds, such as 4-(Toluene-4-sulfonyl)butylamine, has been a topic of interest in recent years. A review paper discusses the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . Another paper describes a catalyst-free one-pot, four-component approach for the synthesis of di- and tri-substituted N-sulfonyl formamidines .Chemical Reactions Analysis
The chemical reactions involving aromatic rings, such as those in 4-(Toluene-4-sulfonyl)butylamine, are primarily substitution, addition, and oxidation . The most common type is electrophilic substitution .Applications De Recherche Scientifique
Summary of the Application
“4-(Toluene-4-sulfonyl)butylamine” can be used in the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines . These compounds are widely applied as building blocks in medical chemistry .
Methods of Application
The method involves the oxidative coupling of thiols and amines, two readily available low-cost commodity chemicals . This strategy does not require additional pre-functionalization and de-functionalization steps, which streamlines synthetic routes and substantially reduces waste generation .
Results or Outcomes
The result is the synthesis of structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step . This method is efficient, environmentally friendly, and economically beneficial for the pharmaceutical industry .
2. Potential CETP Inhibitors
Summary of the Application
“4-(Toluene-4-sulfonyl)butylamine” can be used in the design and synthesis of sulfonic acid ester and benzenesulfonamide derivatives as potential CETP inhibitors . CETP is a glycoprotein involved in transporting lipoprotein particles and neutral lipids between High-Density Lipoproteins (HDL) and Low-Density Lipoproteins (LDL) .
Methods of Application
The method involves the synthesis and bioassay of a series of sulfonic acid ester and benzenesulfonamide derivatives . These compounds were guided by previously reported pharmacophore and QSAR models for CETP inhibition .
Results or Outcomes
The most potent compound illustrated an IC50 of 3.4 μM . These compounds could serve as promising lead compounds for the development of potential and selective CETP inhibitors .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylphenyl)sulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-10-4-6-11(7-5-10)15(13,14)9-3-2-8-12/h4-7H,2-3,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDMNNJRUGQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Toluene-4-sulfonyl)butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



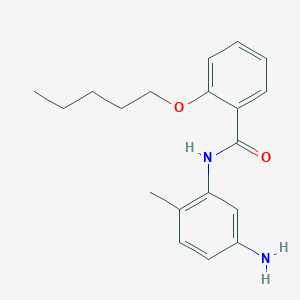
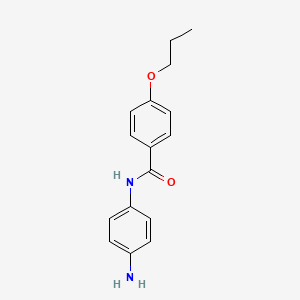
![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)

![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
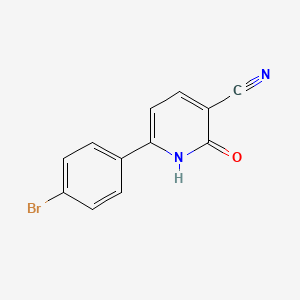
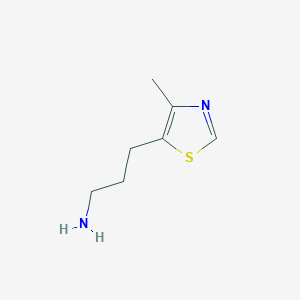
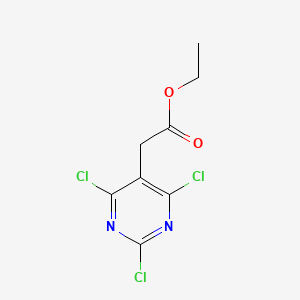
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)
